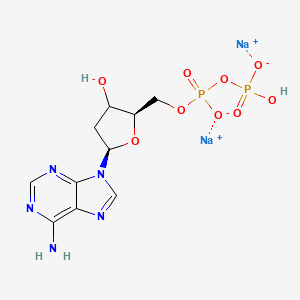![molecular formula C6H4BrN3O B12366323 6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366323.png)
6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one is an organic compound with the molecular formula C6H4BrN3O It is a heterocyclic compound containing both nitrogen and bromine atoms, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one typically involves the reaction of propargyl bromide with 6-bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one in refluxing dimethylformamide . This reaction yields the desired compound with nitrogen-bound propadienyl and propynyl substituents.
Industrial Production Methods
. These suppliers provide the compound to early discovery researchers as part of a collection of unique chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include propargyl bromide and dimethylformamide . The reactions are typically carried out under reflux conditions to ensure complete conversion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with propargyl bromide yields nitrogen-bound propadienyl and propynyl substituents .
Wissenschaftliche Forschungsanwendungen
6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitrogen atoms play a crucial role in its reactivity and binding properties. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-3H-imidazo[4,5-b]pyridin-2-ol
- 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
- 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
Uniqueness
6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one is unique due to its specific substitution pattern and the presence of both bromine and nitrogen atoms
Eigenschaften
Molekularformel |
C6H4BrN3O |
|---|---|
Molekulargewicht |
214.02 g/mol |
IUPAC-Name |
6-bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2,5H,(H,10,11) |
InChI-Schlüssel |
ZPJRNOATBPJHDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2C1=NC(=O)N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-methylsulfanyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12366271.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] docosanethioate;azane](/img/structure/B12366294.png)
![(6aR)-1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium;iodide](/img/structure/B12366296.png)
![5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester](/img/structure/B12366299.png)


![(1R,2R)-2-[(3-methoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12366310.png)


